methyl (Z)-12-hydroxyoctadec-9-enoate
Description
Significance of Methyl (Z)-12-Hydroxyoctadec-9-enoate as a Renewable Oleochemical Platform
The push towards sustainability and the circular economy has positioned this compound as a key platform chemical derived from a renewable, non-food crop source. researchgate.netgoogle.com Its utility stems from the presence of three distinct functional groups: the ester, the hydroxyl group, and the carbon-carbon double bond. nrct.go.th This trifecta of reactivity allows for a multitude of chemical transformations, making it a valuable precursor for a wide array of oleochemicals.
The unique structure of methyl ricinoleate (B1264116) allows it to be a launchpad for producing fine chemicals, polymer precursors, lubricants, and plasticizers. taylorandfrancis.comresearchgate.netcastoroilderivatives.com The hydroxyl group can undergo reactions like etherification and esterification, while the double bond is amenable to hydrogenation, epoxidation, and metathesis. researchgate.netchemistryviews.org For instance, the selective hydrogenation of the double bond yields methyl 12-hydroxystearate, a valuable raw material in the cosmetics and medical industries. researchgate.net The stability and storability of methyl ricinoleate make it a more advantageous starting material for many industrial products compared to ricinoleic acid itself. google.com This versatility establishes it as a central hub in the value chain of castor oil, converting a raw agricultural product into a spectrum of high-value, bio-based chemicals.
Historical Context of Research on this compound and its Derivatives
The history of research on methyl ricinoleate is intrinsically linked to the long-standing use of its source, castor oil. Early research efforts were predominantly focused on the isolation and purification of ricinoleic acid and its methyl ester. ohsu.edu Scientists developed various methods, such as fractional precipitation of soaps and distillation of methyl esters, to separate ricinoleic acid from other fatty acids present in castor oil, like oleic and linoleic acids. ohsu.edu A significant challenge in early purification attempts was the removal of saturated fatty acids, which could be achieved by chilling alcoholic solutions of the mixed fatty acids to precipitate the solids. ohsu.edu
The preparation of the methyl ester, methyl ricinoleate, was achieved through the transesterification of castor oil with methanol (B129727), a process that facilitates easier purification and handling compared to the free fatty acid. nrct.go.thohsu.edu Historically, its derivatives have been employed as low-temperature plasticizers for various resins and as lubricant additives. nrct.go.thwikipedia.org These early applications were based on the unique physical properties conferred by the hydroxyl group and the long carbon chain, such as excellent softening action and pigment wetting capabilities. nrct.go.th These foundational studies paved the way for the more complex chemical transformations and advanced applications being explored today.
Current Research Frontiers and Emerging Applications in Materials Science and Green Chemistry
Contemporary research on this compound is focused on leveraging its unique chemical functionality to develop sustainable materials and environmentally benign chemical processes.
In Materials Science , a significant area of research is the synthesis of bio-based polymers. Methyl ricinoleate serves as a monomer for producing poly(ricinoleic acid) (PRA), a biodegradable and biocompatible polyester. rsc.orggoogle.com Recent advancements have demonstrated the synthesis of high molecular weight PRA (up to 122 kDa) through solution polycondensation in hydrophobic ionic liquids, which significantly improves the polymer's performance for applications as a bio-based elastomer. rsc.org Furthermore, derivatives like acrylated and epoxidized methyl ricinoleate are being used to create novel hydrogels and photopolymers. researchgate.netresearchgate.net These materials are under investigation for a variety of biomedical applications, including tissue engineering scaffolds and drug delivery systems, due to their renewable origin and potential for biocompatibility. researchgate.net
In Green Chemistry , the focus is on developing efficient and sustainable catalytic processes. Olefin metathesis has emerged as a powerful tool for transforming methyl ricinoleate. Self-metathesis and cross-metathesis reactions are used to produce valuable monomers for polyamides and polyesters, as well as other fine chemicals. chemistryviews.orgresearchgate.netrsc.org Researchers are exploring the use of environmentally friendly solvents, such as ionic liquids, to improve reaction efficiency and catalyst recyclability in these metathesis reactions. rsc.orgresearchgate.net Additionally, biocatalysis, using enzymes like lipases, offers a green alternative for synthesizing derivatives and polymers such as PRA at mild reaction temperatures, avoiding the need for harsh chemical catalysts. google.comthegoodscentscompany.com These innovative approaches highlight the central role of methyl ricinoleate in the ongoing transition towards a more sustainable chemical industry.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | Methyl (9Z,12R)-12-Hydroxyoctadec-9-enoate | wikipedia.orgnih.gov |
| Synonyms | Methyl ricinoleate, Ricinoleic acid methyl ester | medchemexpress.comwikipedia.orgnist.gov |
| CAS Number | 141-24-2 | wikipedia.orgnist.govsigmaaldrich.com |
| Molecular Formula | C₁₉H₃₆O₃ | wikipedia.orgsigmaaldrich.comlarodan.com |
| Molar Mass | 312.49 g/mol | wikipedia.orgsigmaaldrich.comlarodan.com |
| Appearance | Clear, viscous fluid | wikipedia.org |
| Density | 0.9236 g/mL at 22 °C | wikipedia.org |
Table 2: Examples of Chemical Transformations of this compound
| Reaction Type | Reactants | Catalyst/Conditions | Key Product(s) | Application/Significance | Source(s) |
|---|---|---|---|---|---|
| Hydrogenation | Methyl ricinoleate, H₂ | Cu/Ni supported bimetallic catalyst | Methyl 12-hydroxystearate | Raw material for medicine and cosmetics | researchgate.net |
| Self-Metathesis | Methyl ricinoleate | Ruthenium alkylidene catalysts in ionic liquids | α,ω-dicarboxylic acid esters | Monomers for polymers | researchgate.net |
| Ring-Closing Metathesis | Ether or ester derivatives of Methyl ricinoleate | Ruthenium catalyst | Biosourced 3,6-dihydropyran and lactone derivatives | Fine chemicals, polymer precursors | researchgate.netchemistryviews.org |
| Polycondensation | Methyl ricinoleate | Tetrabutyl titanate in ionic liquids or Lipase (B570770) | Poly(ricinoleic acid) | Biodegradable elastomers | rsc.orggoogle.com |
Structure
2D Structure
Properties
Molecular Formula |
C19H36O3 |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl (Z)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/b13-10- |
InChI Key |
XKGDWZQXVZSXAO-RAXLEYEMSA-N |
Isomeric SMILES |
CCCCCCC(C/C=C\CCCCCCCC(=O)OC)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)O |
Synonyms |
methyl 12-hydroxy-9-octadecenoate methyl ricinoleate |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering for Methyl Z 12 Hydroxyoctadec 9 Enoate Production
Feedstock Preparation and Pre-treatment Strategies for Ricinoleic Acid Esterification
The principal feedstock for the production of methyl (Z)-12-hydroxyoctadec-9-enoate is castor oil, which naturally contains a high proportion (89-92%) of ricinoleic acid in the form of triglycerides. jst.go.jpresearchgate.net The quality of this feedstock, particularly its free fatty acid (FFA) content, is a critical factor influencing the choice and efficiency of the subsequent conversion process.
High levels of FFAs are detrimental to the widely used alkali-catalyzed transesterification, as they react with the basic catalyst to form soap in a process called saponification. mdpi.com This reaction consumes the catalyst, reduces the yield of the desired methyl ester, and complicates the separation and purification of the final product due to gel formation. mdpi.comresearchgate.net
To mitigate these issues, a pre-treatment step is often necessary to reduce the FFA content to a manageable level, typically below 1-2% w/w. researchgate.netnih.gov The most common pre-treatment strategy is acid-catalyzed esterification. This process converts the FFAs into fatty acid methyl esters (FAMEs) by reacting the oil with an alcohol, usually methanol (B129727), in the presence of an acid catalyst like sulfuric acid (H₂SO₄). mdpi.comtandfonline.com
Research has focused on optimizing these pre-treatment conditions. For instance, one study successfully reduced the FFA content of castor oil from 4.04% to 1.08% under the following conditions:
| Parameter | Optimized Value |
| Catalyst (H₂SO₄) | 1% w/w |
| Methanol to Oil Molar Ratio | 15:1 |
| Temperature | 50°C |
| Reaction Time | 2.09 hours |
| Data sourced from a study on the optimization of acid esterification of castor oil. tandfonline.com |
An alternative pre-treatment strategy involves the neutralization of the oil using a weak base, such as sodium carbonate (Na₂CO₃), to remove FFAs before the main transesterification reaction. jst.go.jp
Transesterification Processes of Castor Oil to this compound
Transesterification is the most prevalent chemical process for converting castor oil into this compound. The reaction involves the transformation of triglycerides—the primary components of the oil—with a short-chain alcohol, typically methanol, in the presence of a catalyst to produce methyl esters and glycerol (B35011) as a byproduct. mdpi.comnih.gov The choice of catalyst divides these processes into two main categories: homogeneous and heterogeneous catalysis.
Homogeneous Catalysis in this compound Synthesis
In homogeneous catalysis, the catalyst exists in the same phase (liquid) as the reactants (oil and methanol). This method is known for its high reaction rates and efficiency under mild conditions.
Alkali-catalyzed transesterification is a mature and widely used method due to its speed and effectiveness. Common homogeneous alkali catalysts include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide (B1231860) (CH₃ONa). acs.orgchi-edu.net
The table below summarizes optimal conditions found in various studies for alkali-catalyzed transesterification of castor oil.
| Catalyst | Methanol/Oil Molar Ratio | Catalyst Conc. (wt.%) | Temperature (°C) | FAME Yield/Conversion |
| Potassium Methoxide | 9:1 | 1.0 | 65 | Not specified, but conditions deemed best. researchgate.net |
| Potassium Hydroxide | 4.02:1 | 0.90 | 49.87 | 88.25% |
| Potassium Hydroxide | Not specified (20% mass ratio) | 1.0 | Room Temp. | 98% |
| This table presents a compilation of data from different research findings. chi-edu.netresearchgate.netresearchgate.net |
Homogeneous acid catalysis, often employing sulfuric acid (H₂SO₄) or trimethylchlorosilane (TMSCl), offers a key advantage over alkali catalysis: its ability to simultaneously carry out esterification of free fatty acids and transesterification of triglycerides. tandfonline.comrsc.org This makes it suitable for processing low-cost feedstocks with high FFA content without a separate pre-treatment step. researchgate.net
However, this process generally suffers from slower reaction rates, requiring higher temperatures, higher methanol-to-oil ratios, and longer reaction times compared to its alkali-catalyzed counterpart. researchgate.net Research has shown that temperature is a highly influential factor in reducing FFA levels via this method. tandfonline.com In one instance, a two-step ethanolysis of castor oil using sulfuric acid resulted in a 60% conversion in the first step and 82% in the second. tandfonline.com
Heterogeneous Catalysis for this compound Production
Heterogeneous catalysis utilizes a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This approach is gaining significant attention as a "green technology" because it simplifies catalyst separation from the product, allows for catalyst regeneration and reuse, and reduces issues related to corrosion and wastewater treatment. nih.gov
A variety of solid materials have been investigated for the transesterification of castor oil.
Metal Oxides: Solid base catalysts like calcium oxide (CaO), barium oxide (BaO), and zinc oxide (ZnO) have proven effective. nih.gov In a comparative study, BaO demonstrated the highest catalytic activity, a result attributed to its larger pore volume and stronger basicity. nih.gov Using CaO as a catalyst, a methyl ester yield of 93% was achieved with a catalyst concentration of 2.5 wt.%. mdpi.com
Supported Catalysts: An innovative approach involves the development of catalysts by impregnating biomass with potassium compounds followed by pyrolysis. Catalysts created from shea nut shells impregnated with potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) have shown exceptionally high activity. cirad.fr These catalysts achieved ester contents of 99.1% and 97.6%, respectively, at a reaction temperature of 70°C in only 10 minutes. cirad.fr The catalytic activity was linked to the formation of a K₂CO₃ crystalline phase during pyrolysis. cirad.fr
Catalyst Performance and Regeneration Studies
The efficiency of this compound production via transesterification is heavily dependent on catalyst performance. In heterogeneous catalysis, various materials have been investigated to optimize yield and facilitate catalyst recovery. For instance, a heterogeneous KOH/zeolite catalyst has been used in the transesterification of castor oil. uin-malang.ac.id The performance of such catalysts is influenced by the concentration of the active component; an increase in potassium (K) content in KOH/zeolite catalysts can enhance the production of methyl ricinoleate (B1264116). uin-malang.ac.id Studies have shown that with heterogeneous catalysts, the separation process of the biodiesel product after the reaction is simplified. uin-malang.ac.id
Another study utilized Ni-doped ZnO nanocatalysts, which demonstrated high catalytic activity. researchgate.net Optimization using Response Surface Methodology (RSM) indicated a biodiesel yield of 95.20% under specific conditions. researchgate.net The reusability of this nanocatalyst was confirmed for up to three cycles. researchgate.net Similarly, bentonite (B74815) clay intercalated with Al2O3-CoO pillars has been shown to achieve a 98% ester conversion, which is attributed to a synergistic effect between the large surface area of the clay and the catalytic activity of cobalt. lew.ro
Catalyst reusability is a critical factor for the economic viability of the process. Heterogeneous catalysts are valued for being easily separated, regenerated, and reused. uin-malang.ac.id The regeneration process for catalysts like Ni-doped ZnO and pillared clays (B1170129) often involves washing the used catalyst extensively with methanol to remove glycerol and other adhered substances, followed by drying in an oven before reuse. lew.ronih.gov The Al2O3-CoO pillared clay catalyst, for example, was successfully reused three times without significant loss of its original catalytic effectiveness. lew.ro
The following table summarizes the performance of various heterogeneous catalysts in the synthesis of methyl ricinoleate.
| Catalyst | Oil:Alcohol Molar Ratio | Temperature (°C) | Yield | Reusability |
| KOH/Zeolite | 1:7 (Methanol) | 60 | 96.44% | Not specified |
| Ni-doped ZnO | 1:8 (Methanol) | 55 | 95.20% | 3 cycles |
| Al2O3-CoO Pillared Clay | 1:15 (Ethanol) | 250 | 98% | 3 cycles |
| Strontium Compounds (SrO, SrCO3, Sr(OH)2) | Not specified | Not specified | 96.4% | Not specified |
This table presents data from various studies on heterogeneous catalysts for methyl ricinoleate production. uin-malang.ac.idresearchgate.netlew.roscielo.br
Enzymatic Transesterification for this compound
Enzymatic transesterification presents a green alternative to conventional chemical catalysis for producing this compound. researchgate.net This method utilizes lipases as biocatalysts, offering high yields at lower reaction temperatures and simplified recovery of glycerol. researchgate.netresearchgate.net A key advantage of enzymatic processes is their ability to handle feedstocks with high free fatty acid (FFA) content without the issue of soap formation, which is a common problem in alkali-catalyzed methods. researchgate.net
Lipase-Mediated Synthesis Pathways
Lipases are the most promising enzymes for converting oils into biodiesel through transesterification. researchgate.net Several commercial-grade lipases have been screened for the methanolysis of castor oil, with the immobilized lipase (B570770) B from Candida antarctica (often marketed as Novozym 435) consistently showing the highest activity. researchgate.netkaist.ac.krjmb.or.kr This specific lipase has been shown to achieve a methyl ricinoleate yield of up to 95-97% under optimized conditions. researchgate.netkaist.ac.kr
The enzymatic reaction proceeds via a two-step mechanism. mdpi.com However, a significant challenge in the lipase-mediated pathway is the deactivation of the lipase by methanol. researchgate.netkaist.ac.kr To mitigate this, a stepwise addition of methanol is often employed. This strategy reduces the concentration of methanol in contact with the enzyme at any given time, thus preserving its activity. kaist.ac.kraidic.it For example, a reaction might involve three separate additions of one molar equivalent of methanol to the oil. researchgate.netkaist.ac.kr While this approach helps, it may not lead to complete conversion due to equilibrium limitations. kaist.ac.kr
Biocatalyst Immobilization Techniques
The high cost of free lipases and difficulties in their recovery and reuse are major drawbacks for industrial-scale production. researchgate.netmdpi.com Immobilization of the lipase onto a solid support addresses these issues by enhancing stability and allowing for repeated use of the biocatalyst. researchgate.net Immobilization technologies are generally classified into three main categories: carrier binding, entrapment, and cross-linking. researchgate.net
Common immobilization techniques for lipases in biodiesel synthesis include:
Adsorption: This method involves the physical binding of the enzyme to a carrier. researchgate.net Lipase has been successfully immobilized on magnetic chitosan (B1678972) nanoparticles, which can be easily recovered after the reaction. mdpi.com
Covalent Attachment: This technique creates strong chemical bonds between the enzyme and the support material, minimizing enzyme leakage. mdpi.comresearchgate.net
Entrapment/Encapsulation: In this method, the enzyme is captured within the porous matrix of a polymer, such as agarose, alginate, or polyurethane foam. mdpi.comibimapublishing.com Lipase entrapped in beads can be utilized in fixed-bed reactors for large-scale production. ibimapublishing.com
Cross-Linked Enzyme Aggregates (CLEA): This carrier-free method involves cross-linking the physical enzyme aggregates. It has been shown to yield high conversion rates in shorter reaction times compared to the free enzyme. mdpi.com
Process Optimization of this compound Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and economic feasibility of this compound synthesis. Key variables include reaction temperature, pressure, and the molar ratio of methanol to oil.
Influence of Reaction Temperature and Pressure
Reaction temperature is a significant factor in the transesterification process. Generally, increasing the temperature accelerates the reaction rate. researchgate.net However, if the temperature exceeds the boiling point of methanol (approximately 65°C), it can lead to alcohol evaporation, which negatively affects the methyl ester yield by shifting the reaction equilibrium. nih.govscirp.org
For chemical catalysis, studies have identified optimal temperature ranges that balance reaction speed with the prevention of alcohol loss and side reactions. scispace.comresearchgate.net In enzymatic synthesis, the optimal temperature is often lower, typically around 50°C for lipases like Novozym 435, as higher temperatures can lead to thermal deactivation of the enzyme. researchgate.netkaist.ac.kr
Pressure is less commonly reported as a primary optimization parameter for the transesterification of castor oil at moderate temperatures. However, in high-temperature hydrolysis processes that can be a precursor step, pressures can range from 20-40 kg/cm ². jst.go.jp
The following table presents optimal reaction temperatures from various studies for methyl ricinoleate production.
| Catalyst System | Optimal Temperature (°C) | Reported Yield (%) | Reference |
| Potassium Hydroxide (KOH) | 49.87 | 88.25 | scispace.comresearchgate.net |
| Potassium Hydroxide (KOH) | 35.5 | 92 | researchgate.netbohrium.com |
| Potassium Hydroxide (KOH) | 65 | 93 | tj-es.com |
| Sodium Ethoxide | 41 | 93.9 | tandfonline.com |
| Novozym 435 (Lipase) | 50 | 95-97 | researchgate.netkaist.ac.kr |
| Ni-doped ZnO | 55 | 95.20 | researchgate.net |
This interactive table allows for sorting and filtering of data on optimal reaction temperatures for this compound synthesis.
Effect of Methanol-to-Oil Molar Ratio
The molar ratio of methanol to castor oil is one of the most influential variables in the transesterification reaction. mdpi.com The stoichiometric ratio for the reaction is 3:1 (methanol to triglyceride). However, because the reaction is reversible, an excess of methanol is required to shift the equilibrium toward the product side, thereby increasing the yield of methyl esters. scirp.orgmdpi.com
Numerous studies have demonstrated that increasing the molar ratio leads to higher conversion rates. scirp.orgmdpi.com However, an excessively high molar ratio can be counterproductive. It can complicate the separation of glycerol due to increased solubility, which can, in turn, drive the equilibrium back towards the reactants. nih.govnih.gov In lipase-catalyzed systems, a large excess of methanol can also deactivate the enzyme. researchgate.netkaist.ac.kr Therefore, finding the optimal ratio is a key aspect of process optimization.
The following table summarizes the optimal methanol-to-oil molar ratios found in different studies.
| Catalyst System | Optimal Methanol:Oil Molar Ratio | Reported Yield (%) | Reference |
| Potassium Hydroxide (KOH) | 4.02:1 | 88.25 | scispace.comresearchgate.net |
| Potassium Hydroxide (KOH) | 5.25:1 (first step) | >95 | mdpi.com |
| Potassium Hydroxide (KOH) | 8.24:1 | 92 | researchgate.netbohrium.com |
| Potassium Hydroxide (KOH) | 12:1 | 96 | researchgate.net |
| Novozym 435 (Lipase) | 6:1 | 97 | researchgate.net |
| Ni-doped ZnO | 8:1 | 95.20 | researchgate.net |
This interactive table allows for sorting and filtering of data on the effect of methanol-to-oil molar ratio on this compound yield.
Catalyst Concentration and Reaction Time Parameters
The efficiency and yield of this compound synthesis via transesterification of castor oil are heavily dependent on the interplay between catalyst concentration and reaction time. Researchers have extensively studied these parameters to identify optimal conditions that maximize product conversion while minimizing reaction duration and potential side reactions like saponification.
Using potassium hydroxide (KOH) as a catalyst, one study systematically varied the reaction time from 30 to 180 minutes and the catalyst concentration from 0.5% to 3.0% w/w. dergipark.org.trresearchgate.net The highest yield of 96% was achieved with a reaction time of 60 minutes and a KOH concentration of 1.5% w/w. dergipark.org.trresearchgate.net Exceeding the optimal catalyst concentration led to a decrease in yield, likely due to the formation of soaps which complicates the separation process. researchgate.net Similarly, extending the reaction time beyond the optimum did not significantly increase the yield. researchgate.net
In another study utilizing sodium methoxide as the catalyst, the optimal conditions were found to be a reaction time of 4 hours with a catalyst mass of 3.00% relative to the castor oil, resulting in a yield of 86.4%. gychbjb.com Enzymatic catalysis, for instance with immobilized Candida antarctica lipase (Novozym 435), also requires careful optimization. A study showed that a yield of methyl ricinoleate was achieved within 24 hours using 6g of the immobilized enzyme for 300g of castor oil. jmb.or.kr
The following table summarizes findings from various studies on the optimization of these parameters.
Table 1: Optimization of Catalyst Concentration and Reaction Time for this compound Synthesis
| Catalyst | Catalyst Concentration (% w/w) | Reaction Time | Yield (%) | Source(s) |
|---|---|---|---|---|
| Potassium Hydroxide (KOH) | 1.5% | 60 min | 96% | dergipark.org.trresearchgate.net |
| Sodium Methoxide (NaOMe) | 3.0% | 4 h | 86.4% | gychbjb.com |
| Sodium Hydroxide (NaOH) | 1.5% | 90 min | Not specified | jst.go.jp |
| Candida antarctica Lipase B | 4% | 6 h | 98.5% (Conversion) | jst.go.jpcsic.es |
Reactor Design and Process Intensification
The production of this compound is typically carried out in batch reactors, which allow for controlled conditions and are suitable for the reaction times involved. dergipark.org.tr A standard setup involves a three-necked flask equipped with a reflux device, allowing for heating and stirring of the reactants (castor oil, methanol, and catalyst). scispace.com
Process intensification aims to develop more efficient, cost-effective, and sustainable production methods. For fatty acid methyl esters like methyl ricinoleate, reactive distillation is a key process intensification strategy. nih.gov This technique combines the chemical reaction and the separation of products into a single unit. In the context of biodiesel production from palm fatty acid distillate, a similar process, an intensified esterification-transesterification process using reactive distillation was shown to offer higher yields and lower energy consumption compared to conventional setups. nih.gov This approach could be adapted for methyl ricinoleate production, where the continuous removal of a byproduct like water (in esterification) or glycerol (in transesterification) would shift the reaction equilibrium towards the product side, thereby increasing conversion and yield. nih.gov
Green Chemistry Principles in this compound Synthesis
Modern synthetic approaches increasingly incorporate green chemistry principles to minimize environmental impact. This is particularly relevant for a biomass-derived chemical like this compound.
Solvent-Free Reaction Systems
Conducting reactions without a solvent reduces chemical waste and simplifies product purification. The synthesis of this compound is well-suited to solvent-free conditions.
Enzymatic Synthesis: The enzymatic methanolysis of castor oil using lipases like Novozym 435 has been successfully performed in a solvent-free medium. jmb.or.kr This approach not only eliminates organic solvents but also operates under milder conditions than traditional chemical catalysis.
Ionic Liquid Catalysis: Brønsted acidic ionic liquids have been used as catalysts for the production of oligomeric ricinoleic acid from ricinoleic acid under solvent-free conditions, demonstrating the feasibility of these green solvents as catalysts in related reactions. nih.govbeilstein-journals.org
Hydrogenation: A highly efficient solvent-free hydrogenation of methyl ricinoleate to produce methyl 12-hydroxystearate has been reported, achieving a 97% yield. researchgate.net
Microwave-Assisted Synthesis Approaches
Microwave-assisted synthesis is a green chemistry technique known for dramatically reducing reaction times, increasing yields, and enhancing reaction selectivity. The instantaneous and uniform heating provided by microwave irradiation can lead to higher energy collisions and faster reaction rates compared to conventional heating. nih.gov While specific studies on the microwave-assisted synthesis of this compound are not widespread, the application of this technology to other lipase-catalyzed ester syntheses has been highly successful. For example, the microwave-assisted enzymatic synthesis of various geraniol (B1671447) esters in solvent-free systems achieved conversions as high as 99% in as little as 30 minutes. nih.govmdpi.com These results strongly suggest that microwave irradiation could be a powerful tool for the rapid and efficient production of methyl ricinoleate. nih.gov
Use of Ionic Liquids as Reaction Media
Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and designable structures. nih.govbeilstein-journals.org They have been effectively used in reactions involving ricinoleic acid and its derivatives. One study demonstrated the transformation of (R)-ricinoleic acid methyl ester into its S-enantiomer using the ionic liquid 1-butyl-3-methylimidazolium acetate. nih.gov Furthermore, Brønsted acidic ionic liquids, such as 1-butanesulfonic acid diazabicyclo[5.4.0]undec-7-ene dihydrogen phosphate (B84403) ([HSO3-BDBU]H2PO4), have been developed as efficient and recyclable catalysts for the solvent-free oligomerization of ricinoleic acid. nih.govbeilstein-journals.org The immiscibility of the IL catalyst with the product at room temperature allows for simple separation by decantation, making the process more sustainable. nih.gov
Downstream Processing and Purification Techniques for this compound
After the synthesis reaction, a mixture containing this compound, byproducts (mainly glycerol), unreacted starting materials, and catalyst remains. jst.go.jp Effective downstream processing is crucial to isolate the product at high purity.
A common first step is the separation of the glycerol layer, which is denser and immiscible with the ester layer. The remaining ester layer is then washed, often with water, to remove residual glycerol, methanol, and catalyst. jst.go.jp The catalyst may be neutralized with an acid before washing, which results in the formation of salts that are separated in the aqueous phase. jst.go.jp
Several advanced techniques can be employed for further purification:
Liquid-Liquid Extraction (LLE): This is a highly effective method for enriching methyl ricinoleate. A patented process describes mixing the crude castor oil methyl esters with a refined vegetable oil and then using an aqueous polar solvent for selective extraction. google.comgoogle.comwipo.intgoogle.com This non-destructive method can achieve purities of 95% to 99% with yields between 75% and 90%. google.comwipo.int
Adsorption: Mesoporous adsorbents can be used for purification. One study reported using mesoporous calcium silicate, which increased the purity of methyl ricinoleate from an initial 48% to 94% through selective adsorption. researchgate.net
Distillation: Simple distillation under reduced pressure can be used to desolventize the product after extraction. google.comgoogle.com
Urea (B33335) Crystallization: This technique can be used to separate fatty acid esters. After initial purification, two urea crystallizations were used to enrich a derivative of methyl ricinoleate to 83% purity. researchgate.net
Solvent Isolation: The product can be isolated using organic solvents like n-hexane, petroleum ether, or ethyl acetate. jst.go.jp
The choice of purification method depends on the initial purity of the crude product and the desired final purity for its intended application.
Advanced Chemical Transformations and Derivatization Research
Functional Group Modifications of Methyl (Z)-12-Hydroxyoctadec-9-enoate
This compound, commonly known as methyl ricinoleate (B1264116), possesses two primary reactive sites: the hydroxyl group and the carbon-carbon double bond. nrct.go.th These sites allow for a variety of chemical modifications to produce a wide range of valuable derivatives.
Hydroxyl Group Derivatization
The secondary hydroxyl group at the C-12 position is a key feature of methyl ricinoleate, enabling numerous derivatization reactions.
The hydroxyl group of methyl ricinoleate can be converted into an ether. One notable method involves a nonclassical ruthenium-catalyzed allylation reaction, which modifies the hydroxyl group to form an allyl ether derivative. researchgate.net This transformation opens up pathways for further chemical synthesis, utilizing the newly introduced allyl group for subsequent reactions. researchgate.net
Esterification and transesterification are common methods for modifying the hydroxyl group of methyl ricinoleate. researchgate.netdss.go.th Enzymatic transesterification, in particular, has been investigated for the synthesis of various esters. researchgate.net For instance, the lipase (B570770) Novozym 435 from Candida antarctica has shown high activity in the methanolysis of castor oil to produce methyl ricinoleate. researchgate.net The process of transesterification is an equilibrium-driven reaction where one alcohol displaces another from an ester, catalyzed by either an acid or a base. dss.go.th To achieve high conversion rates, an excess of the reactant alcohol is often used, or a product is removed from the reaction mixture. dss.go.th
Research on the enzymatic methanolysis of castor oil to yield methyl ricinoleate has shown that a maximum yield of 95% can be achieved at 50°C over 24 hours using 2 wt% of Novozym 435 and a six-molar ratio of methanol (B129727) to oil. researchgate.net However, the efficiency can decrease upon repeated use of the lipase due to inactivation by methanol and mass transfer limitations. researchgate.net
Table 1: Optimized Parameters for Methanolysis of Castor Oil
| Parameter | Optimal Value | Biodiesel Yield |
|---|---|---|
| Methanol to Oil Molar Ratio | 12:1 | 82-96% |
| Reaction Time | 60 minutes | 82-96% |
| Catalyst Concentration (KOH) | 1.5% w/w | 82-96% |
| Reaction Temperature | 65°C | 82-96% |
| Stirring Rate | 125 rpm | 82-96% |
This table presents the optimum conditions for the synthesis of ricinoleic acid methyl ester (biodiesel) from castor oil using potassium hydroxide (B78521) as a catalyst. nrct.go.th
The hydroxyl group of methyl ricinoleate can be acrylated to produce a polymerizable monomer. researchgate.netresearchgate.net This process involves introducing an acrylate (B77674) group, which can then undergo polymerization. researchgate.net The synthesis of acrylated methyl ricinoleate creates a new, versatile monomer derived from a renewable resource. researchgate.netresearchgate.net Characterization using FTIR and ¹H NMR spectroscopy confirms the introduction of acrylate groups by showing a characteristic peak at 1722 cm⁻¹ and acrylate hydrogen peaks at 5.7, 6.0, and 6.3 ppm, respectively. researchgate.net
This monomer, acrylated methyl ricinoleate, can be photopolymerized to create bio-based polymeric materials. researchgate.netresearchgate.net Further modification of this monomer, such as epoxidation of the double bond, leads to the formation of epoxidized acrylated methyl ricinoleate (EAMR), a monomer with both reactive epoxy and acrylate groups. researchgate.netresearchgate.net
The hydroxyl group of methyl ricinoleate is involved in halogenation reactions, often leading to cyclic products. The AlCl₃-catalyzed Prins-type cyclization of methyl ricinoleate with various aldehydes results in the diastereoselective synthesis of enantiomerically pure 2,3,6-trialkyl-substituted 4-chlorotetrahydropyrans. nih.govresearchgate.net In this reaction, the hydroxyl group, in conjunction with the double bond, reacts with an aldehyde in the presence of a Lewis acid like aluminum chloride, which also acts as the chloride source for the halogenation step. researchgate.net
This cyclization proceeds with high diastereoselectivity, yielding the all-cis configured 4-chlorotetrahydropyran (B167756) without epimerization. researchgate.net The resulting chlorinated compound can undergo further reactions; for example, the chlorine atom can be removed by hydrodechlorination using palladium catalysts. researchgate.net An attempted synthesis of (9Z)-methyl 12-hydroperoxyoctadec-9-enoate from methyl 12-bromo-oleate, a related halogenated ester, resulted in rearranged products like cyclopropane (B1198618) hydroperoxides and hydroperoxy epidioxides, highlighting the complex reactivity of such halogenated derivatives. rsc.org
Table 2: Catalysts for Prins-Type Cyclization of Methyl Ricinoleate
| Catalyst | Aldehyde Reactant | Product |
|---|---|---|
| AlCl₃ | Heptanal (B48729), Isobutyraldehyde, Pivaldehyde, Benzaldehyde | 2,3,6-trialkyl-substituted 4-chlorotetrahydropyran |
| Montmorillonite KSF/O | Heptanal, Benzaldehyde | 2,3,6-trialkyl-substituted 4-hydroxytetrahydropyran |
This table shows the catalysts and corresponding products from the Prins-type cyclization of methyl ricinoleate with different aldehydes. researchgate.net
Carbon-Carbon Double Bond Transformations
The cis double bond between carbons 9 and 10 in methyl ricinoleate is another site for a variety of chemical transformations, leading to the synthesis of diverse molecular architectures.
One significant transformation is epoxidation . Selective epoxidation of the double bond can be achieved using reagents like ethylmethyldioxirane (B1249362) (EMDO) to produce methyl (Z)-9,10-oxido-12-hydroxyoctadecanoate. dss.go.th While this can result in high yields, using t-butyl hydroperoxide with a titanium catalyst and a tartrate ligand can improve the diastereomeric ratio. dss.go.th
Metathesis reactions also offer a powerful tool for modifying the double bond. Ring-closing metathesis (RCM) of methyl ricinoleate derivatives can lead to biosourced 3,6-dihydropyran and α,β-unsaturated lactone derivatives. researchgate.netorganic-chemistry.org Furthermore, sequential RCM followed by hydrogenation or cross-metathesis provides a direct route to tetrahydropyran (B127337) and lactone derivatives, as well as valuable monomers for polyamides. researchgate.netorganic-chemistry.org
Ethenolysis , a specific type of cross-metathesis involving ethylene (B1197577), is an efficient method for cleaving the double bond. This reaction applied to methyl ricinoleate can produce methyl dec-9-enoate, a key oleochemical intermediate.
The double bond also participates in Lewis acid-induced electrophilic additions . For example, the Prins-type cyclization, as mentioned previously, involves the reaction of both the hydroxyl group and the double bond with an aldehyde to form substituted tetrahydropyrans. researchgate.netnih.gov
Finally, thermal rearrangement reactions can be induced at the double bond. A unique thermal rearrangement of the ricinoleic acid chain can lead to the formation of a medium-chain fatty acid methyl ester and heptanal. rsc.org This specific cleavage provides valuable chemical intermediates for other synthetic processes. rsc.org
Epoxidation of this compound
The epoxidation of the double bond in this compound yields methyl (Z)-9,10-oxido-12-hydroxyoctadecanoate, a valuable intermediate. This transformation has been achieved through both chemical and enzymatic methods, with a focus on controlling the stereochemistry of the resulting epoxide.
The presence of a chiral center at the C-12 hydroxyl group in this compound allows for the potential of diastereoselective epoxidation of the C-9 double bond. Research has focused on developing methods to control the formation of the diastereomeric epoxyalcohols.
One strategy involves the use of ethylmethyldioxirane (EMDO) for the epoxidation, which has been shown to produce the corresponding homoallylic epoxyalcohol, methyl (Z)-9,10-oxido-12-hydroxyoctadecanoate, in high yields. dss.go.th However, the diastereomeric excess achieved with this method is generally poor. dss.go.th To enhance the diastereoselectivity, researchers have explored the use of a titanium catalyst coupled with a D-tartrate ligand in the presence of t-butyl hydroperoxide as the oxidizing agent. dss.go.th This catalytic system has demonstrated a modest improvement in the diastereomeric ratio of the resulting epoxyalcohol. dss.go.th
Another approach to epoxidation involves the use of meta-chloroperbenzoic acid. This reagent has been found to generate two diastereomeric epoxyalcohols in a ratio of 3:2. dss.go.th The use of Oxone™ has also been investigated for the preparation of the epoxyalcohol. dss.go.th
It has been noted that the hydroxyl group's ability to direct a stereoselective epoxidation has not been highly effective in achieving high diastereomeric excess for this specific substrate. dss.go.th
Table 1: Diastereoselective Epoxidation of this compound
| Reagent/Catalyst System | Product | Diastereomeric Ratio/Excess | Reference |
|---|---|---|---|
| Ethylmethyldioxirane (EMDO) | Methyl (Z)-9,10-oxido-12-hydroxyoctadecanoate | Poor enantiomeric excess | dss.go.th |
| t-butyl hydroperoxide, Titanium catalyst, D-tartrate ligand | Methyl (Z)-9,10-oxido-12-hydroxyoctadecanoate | Modestly improved diastereomeric ratio | dss.go.th |
| meta-chloroperbenzoic acid | Diastereomeric epoxyalcohols | 3:2 ratio | dss.go.th |
Enzymatic epoxidation offers a greener and more selective alternative to chemical methods. Lipases, particularly immobilized Candida antarctica lipase B (CALB), have been successfully employed for the epoxidation of unsaturated fatty acid methyl esters, including this compound. researchgate.netnau.edu This chemoenzymatic process utilizes hydrogen peroxide as the oxygen donor under mild temperature and pressure conditions. researchgate.net
The reaction mechanism involves the lipase catalyzing the formation of a peroxy acid in situ, which then acts as the epoxidizing agent for the double bond. researchgate.net A significant finding is that the addition of a separate carboxylic acid, often used as an active oxygen carrier, is not essential for the reaction to proceed to high conversions. researchgate.netnau.edu Quantitative conversions to the corresponding epoxide have been achieved in the absence of an added carboxylic acid. researchgate.net The reaction temperature has been identified as a significant factor, with near-complete epoxidation of methyl oleate (B1233923) achieved at 40–60°C. researchgate.netlu.se
The use of immobilized lipases, such as Novozym 435 (which contains CALB), allows for easier separation and potential reuse of the biocatalyst. researchgate.netlu.se However, some studies have indicated that the immobilized enzyme may be prone to a loss of activity upon recycling in the epoxidation of methyl oleate. researchgate.netlu.se
Hydrogenation of the Double Bond to Methyl 12-Hydroxystearate
The selective hydrogenation of the double bond in this compound yields methyl 12-hydroxystearate, a valuable saturated fatty acid ester used in various industries, including the production of greases and cosmetics. ugm.ac.id
The hydrogenation of this compound is typically carried out using heterogeneous catalysts. A variety of catalytic systems have been investigated to achieve high efficiency and selectivity towards the desired saturated product while avoiding unwanted side reactions such as hydrogenolysis of the hydroxyl group.
One effective approach involves the use of bimetallic catalysts. For instance, a series of diatomite-supported Cu/Ni bimetallic catalysts have been developed. nih.gov These catalysts, prepared by a co-impregnation method, have shown high efficiency and selectivity for the hydrogenation of methyl ricinoleate to methyl 12-hydroxystearate. nih.gov Characterization studies have confirmed the formation of a highly dispersed Cu/Ni alloy on the support material. nih.gov
Traditional catalysts such as Raney nickel have also been extensively studied for the hydrogenation of both castor oil and its methyl ester.
The efficiency and selectivity of the hydrogenation reaction are highly dependent on the process parameters. With the diatomite-supported Cu/Ni bimetallic catalyst system, a 97% yield of methyl 12-hydroxystearate was achieved under specific conditions. nih.gov These catalysts have also demonstrated good stability and reusability over multiple cycles. nih.gov
Table 2: Process Parameters for Hydrogenation of this compound
| Catalyst | Pressure (MPa) | Temperature (°C) | Time (h) | Catalyst Loading (wt%) | Yield of Methyl 12-Hydroxystearate (%) | Reference |
|---|---|---|---|---|---|---|
| Ni₇Cu₁/diatomite | 2 | 130 | 4 | 1 | 97 | nih.gov |
Studies using Raney nickel have explored a range of conditions, with temperatures typically between 110 and 200°C and hydrogen pressures from 100 to 175 psig. The concentration of the catalyst and agitation speed are also important factors influencing the reaction outcome.
Polymerization and Oligomerization Studies of this compound Derivatives
The presence of both a hydroxyl group and a double bond in this compound allows for its use as a monomer in the synthesis of various polymers and oligomers.
Research has demonstrated the photopolymerization of acrylated methyl ricinoleate. researchgate.net In this process, the hydroxyl group is first acrylated, introducing a polymerizable acrylate group. The subsequent photopolymerization, often initiated by a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), leads to the formation of a polymer network. researchgate.net The double bond of the original molecule can also be epoxidized prior to acrylation to introduce further functionality. researchgate.netresearchgate.net
Lipase-catalyzed polymerization is another important route. For example, high molecular weight polyepoxyricinoleate has been prepared through the polycondensation of methyl epoxyricinoleate using an immobilized lipase from Burkholderia cepacia. dss.go.th Candida antarctica lipase B (CALB) is also a widely used and efficient biocatalyst for the synthesis of polyesters from monomers containing hydroxyl and ester groups. rsc.org
Furthermore, the double bond in this compound can be utilized in olefin metathesis reactions to produce polymer precursors. Self-metathesis of methyl ricinoleate can lead to the formation of α,ω-difunctional monomers that are suitable for subsequent polymerization into long-chain polyesters. rsc.org This approach provides a pathway to valuable monomers from a renewable feedstock. researchgate.netresearchgate.net
Synthesis of Bio-based Polyesters
Bio-based polyesters from this compound are synthesized primarily through polycondensation reactions, leveraging the molecule's inherent hydroxyl and ester functionalities.
The synthesis of poly(ricinoleic acid) (PRA) from this compound can be achieved via solution polycondensation. In this process, the hydroxyl group of one monomer reacts with the methyl ester group of another, eliminating methanol. The reaction is typically catalyzed by a Lewis acid, such as titanium (IV) butoxide (TBT) or titanium (IV) isopropoxide (TIP). The mechanism proceeds as a step-growth polymerization.
The kinetics of the polymerization are influenced by several factors, including monomer concentration, temperature, reaction time, and catalyst type and concentration. For instance, in the synthesis of high molecular weight PRA using hydrophobic ionic liquids as the solvent, the polymerization rate and resulting molecular weight are dependent on these parameters. Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring the kinetics, for example by tracking the decrease in the hydroxyl group absorption band and the appearance of new ester linkages.
Control over the molecular weight (Mw) and polydispersity index (PDI) is critical for tailoring the final properties of the polyester. A lower PDI indicates a more uniform distribution of polymer chain lengths, which often leads to more predictable and consistent material properties. youtube.com In the solution polycondensation of this compound, high molecular weight PRA (up to 122 kDa) has been successfully synthesized by optimizing reaction conditions in hydrophobic ionic liquids. rsc.org
Key parameters for controlling molecular weight and PDI include:
Catalyst Dosage: An optimal catalyst concentration is crucial. For example, using titanium (IV) isopropoxide (TIP) as a catalyst, a dosage of 1 wt% relative to the monomer was found to be optimal for achieving high molecular weight. rsc.org Higher catalyst dosages can lead to side reactions and a decrease in molecular weight. rsc.org
Monomer Concentration: The concentration of the monomer in the solvent affects the polymerization equilibrium and thus the final molecular weight.
Temperature and Time: Higher temperatures and longer reaction times generally favor the formation of higher molecular weight polymers, up to a certain point where degradation or side reactions may begin to occur. rsc.org
Table 1: Influence of Catalyst Dosage on Poly(ricinoleic acid) Molecular Weight
Conditions: Solution polycondensation of methyl ricinoleate (MR) in [OdMIM][NTf2] ionic liquid at 180°C for 72 hours with TBT catalyst.
| Catalyst Dosage (wt% relative to monomer) | Weight Average Molecular Weight (Mw) (kDa) |
|---|---|
| 1 | 76 |
| 2 | 53 |
Development of Bio-based Polyurethanes and Urethanes
This compound is a key precursor for bio-based polyols, which are essential building blocks for polyurethanes. The hydroxyl group provides the reactive site for reaction with isocyanates.
A notable approach involves the synthesis of AB-type monomers from ricinoleic acid, the carboxylic acid form of the compound. For example, 12-hydroxy-9-cis-octadecenoyl azide (B81097) (HODEAz) can be synthesized from ricinoleic acid. researchgate.netchemistryviews.org This monomer can then undergo self-polycondensation, where the acyl-azide group rearranges to an isocyanate group in situ, which then reacts with the hydroxyl group of another monomer to form the polyurethane linkage. researchgate.net This AB-type self-condensation can be performed at various temperatures (e.g., 80-110 °C) in bulk, with or without a catalyst. researchgate.net
Alternatively, various vegetable oils, including castor oil, can be converted into polyols through processes like epoxidation followed by ring-opening. researchgate.netnih.gov These resulting polyols are then reacted with diisocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI), to form crosslinked polyurethane networks. The structure of the polyol directly influences the thermal and mechanical properties of the final polyurethane material. nih.gov
Elaboration of Bioepoxy Resins from Epoxidized Methyl Ricinoleate
The double bond in this compound can be epoxidized to form epoxy methyl ricinoleate (EMR). researchgate.netresearchgate.net This transformation is typically achieved using an in situ generated peroxy acid, such as peroxyacetic acid from the reaction of hydrogen peroxide and acetic acid. mdpi.com
EMR serves as a bio-based epoxy resin. It has been shown to be a valuable reactive diluent and toughening agent when blended with conventional petroleum-based epoxy resins like diglycidyl ether of bisphenol A (DGEBA). researchgate.netresearchgate.net The incorporation of EMR can significantly reduce the viscosity of the resin mixture, improving processability. researchgate.net When cured with agents like bio-renewable phenalkamine, EMR-DGEBA blends exhibit enhanced toughness and impact strength compared to blends with epoxidized castor oil (ECO). researchgate.net For example, a blend with 10 wt% of EMR has been shown to possess greater stiffness, strength, and toughness than its ECO counterpart. researchgate.net
Hydrogel Synthesis from Acrylated this compound
Hydrogels, which are crosslinked hydrophilic polymer networks, can be synthesized from renewable resources like this compound. researchgate.netresearchgate.net The synthesis involves first functionalizing the hydroxyl group of the molecule with an acrylate group to form acrylated methyl ricinoleate (AMR). researchgate.net
These AMR monomers can then be copolymerized with other monomers, such as poly(ethylene glycol) diacrylate (PEGDA), via photopolymerization. researchgate.netresearchgate.net This method uses a photoinitiator and UV light to trigger a rapid, environmentally friendly polymerization process, forming a crosslinked hydrogel network. researchgate.netresearchgate.net The properties of the resulting hydrogels, such as their swelling capacity and biocompatibility, can be tuned by varying the molar ratio of the comonomers. researchgate.net Research has shown that hydrogels containing 50% or more of AMR exhibit good cell viability (greater than 60%), making them promising candidates for biomedical applications. researchgate.netresearchgate.net
Table 2: Properties of Acrylated Methyl Ricinoleate (AMR) Hydrogels
| Property | Finding | Source |
|---|---|---|
| Synthesis Method | Photopolymerization of AMR and poly(ethylene glycol) | researchgate.netresearchgate.net |
| Maximum Swelling | An equilibrium swelling degree of 271% was reached within 30 minutes. | researchgate.net |
| Biocompatibility | Cell viability was >60% for hydrogels with ≥50% AMR content. | researchgate.netresearchgate.net |
Metathesis Reactions and Selective Cleavages
The carbon-carbon double bond in this compound is a key site for metathesis and cleavage reactions, which can break down the 18-carbon backbone into smaller, valuable chemical intermediates.
Olefin metathesis offers a powerful tool for transforming this compound. To engage the molecule in ring-closing metathesis (RCM), the hydroxyl group must first be derivatized with a terminal olefin. chemistryviews.orgresearchgate.net For example, etherification of the hydroxyl group with an allyl group, followed by RCM using a ruthenium-based catalyst (like a Hoveyda-Grubbs catalyst), can produce 3,6-dihydropyran derivatives. chemistryviews.orgresearchgate.net This reaction simultaneously produces valuable long-chain polymer precursors as a co-product. chemistryviews.org
Cross-metathesis (CM) is another important transformation. The self-metathesis of this compound is complex due to the presence of the hydroxyl group. However, cross-metathesis of its parent fatty acid ester, methyl oleate, with short-chain olefins is a well-established green chemistry route to produce linear α,ω-bifunctional molecules, which are monomers for polyesters and polyamides. sic.gov.corsc.orgchemrxiv.org For example, the pyrolysis of methyl ricinoleate yields methyl 10-undecenoate, which can undergo self-metathesis to produce a long-chain diester (a monomer for polyesters) and ethylene. sic.gov.cobeilstein-journals.org
Selective cleavage of the molecule's backbone can also yield high-value products. The cleavage of ricinoleic acid is used industrially to produce sebacic acid, a C10 dicarboxylic acid used in the production of nylon, with 2-octanol (B43104) as a co-product. wikipedia.org A thermal rearrangement of methyl ricinoleate can be used to form methyl 10-undecenoate and heptanal. rsc.org These products can be further converted into jet fuel components through hydrogenation, hydro-isomerization, and hydrodeoxygenation, achieving a carbon selectivity as high as 90% from the original castor oil derivative. rsc.org Furthermore, oxidative cleavage, often via ozonolysis, is a common industrial method to break the double bond of unsaturated fatty acids to produce dicarboxylic acids and mono-carboxylic acids. mdpi.com
Pyrolysis of this compound
The thermal decomposition, or pyrolysis, of this compound, commonly known as methyl ricinoleate, is a significant process for producing valuable chemicals. mdpi.comresearchgate.net This process involves heating the ester to high temperatures, causing it to break down into smaller, commercially important molecules. wikipedia.orgniscpr.res.in The pyrolysis of methyl ricinoleate is preferred over the direct pyrolysis of castor oil because the glycerol (B35011) portion in the oil can lead to undesirable side products like acrolein and polymeric materials. niscpr.res.in
The primary products of the pyrolysis of methyl ricinoleate are undecylenic acid methyl ester (also known as methyl 10-undecenoate) and heptanal. mdpi.comresearchgate.netwikipedia.org These two chemicals are considered important renewable resources for the chemical industry. mdpi.comnih.gov Undecylenic acid methyl ester is a bifunctional molecule used in the production of polymers like Nylon-11, while heptanal is a key intermediate for fragrances and flavors. mdpi.comwikipedia.org The reaction involves the cleavage of the C11-C12 bond in the methyl ricinoleate molecule. researchgate.netnih.gov In theory, the pyrolysis of one mole of methyl ricinoleate yields one mole of heptanal and one mole of undecylenic acid methyl ester. nih.gov
The thermal cracking of methyl ricinoleate is understood to proceed through a concerted, non-radical mechanism involving a six-membered ring transition state, which is a type of McLafferty rearrangement. niscpr.res.in However, some studies suggest that the reaction can also proceed via a free-radical mechanism. niscpr.res.in
Density functional theory (DFT) calculations have been employed to further elucidate the reaction pathway. mdpi.comresearchgate.net These studies show that the C11–C12 bond is the weakest in the methyl ricinoleate molecule, which supports the formation of undecylenic acid methyl ester and heptanal as the major products. researchgate.netnih.gov DFT calculations have determined the activation energy for the pyrolysis of methyl ricinoleate to undecylenic acid methyl ester and heptanal to be approximately 287.72 kJ/mol. researchgate.netnih.gov This is significantly higher than the activation energy for the competing dehydration reaction (to form 9,12-octadecadienoic acid methyl ester), which is calculated to be around 238.29 kJ/mol. researchgate.netnih.gov This suggests that at lower heating rates, dehydration is the favored process, while at higher heating rates, pyrolysis to the desired products predominates. mdpi.comresearchgate.netnih.gov
The yields of undecylenic acid methyl ester and heptanal are highly dependent on the pyrolysis conditions, particularly temperature and heating rate. mdpi.comresearchgate.net Rapid heating of the feedstock is a critical factor in maximizing the yield of the desired pyrolysis products and minimizing side reactions. mdpi.comresearchgate.net
Studies have shown that fast pyrolysis leads to higher conversion of methyl ricinoleate and favors the production of undecylenic acid methyl ester and heptanal compared to slow pyrolysis. mdpi.comresearchgate.net As the pyrolysis temperature increases, the conversion of methyl ricinoleate also increases. mdpi.com However, very high temperatures can lead to secondary cracking, forming smaller molecules and reducing the yield of the target products. mdpi.comresearchgate.net The introduction of steam during pyrolysis can also influence the reaction, and using esters as the starting material is often preferred as they are more stable under the reaction conditions. wikipedia.orgniscpr.res.in
The following table summarizes findings from various studies on optimizing pyrolysis conditions:
| Preheating Temperature (°C) | Pyrolysis Temperature (°C) | Heating Rate | Yield of Undecylenic Acid Methyl Ester (%) | Yield of Heptanal (%) | Reference |
|---|---|---|---|---|---|
| - | 550 | Not Specified | 44.15 (as undecylenic acid) | Not Specified | gychbjb.com |
| 500 | 562 | Not Specified | 47.9 | 28.0 | researchgate.netresearchgate.net |
| - | 520 | Fast (Inductively heated reactor) | 56.1 | 60.2 | researchgate.netresearchgate.net |
| 350 | 550 | Not Specified | 46.7 | 27.3 | researchgate.net |
| 250 | 420 | Not Specified | 46.5 | 25.7 | patsnap.com |
| 350 | 480 | Not Specified | 48.3 | 26.4 | patsnap.com |
| - | 560 | Not Specified | 23.8 | Not Specified | researchgate.netaiche.org |
Microwave-assisted pyrolysis represents a significant innovation in the thermal cracking of methyl ricinoleate. nih.gov This technique utilizes a microwave absorbent, such as silicon carbide (SiC), as a heating medium. nih.gov The microwave energy is converted to thermal energy by the absorbent bed, allowing for rapid and uniform heating of the feedstock. researchgate.netnih.gov
A continuous microwave-assisted pyrolysis system using atomization feeding has been developed, which further enhances heat exchange. researchgate.netresearchgate.netnih.gov In this system, a yield of 77 wt.% of undecylenic acid methyl ester was achieved at 500°C. nih.gov This yield is notably higher than those typically obtained through conventional pyrolysis methods. nih.gov Studies have shown that in microwave-assisted pyrolysis, increasing the temperature from 460°C to 560°C leads to higher conversion of methyl ricinoleate but a lower yield of the cracking liquid. nih.gov The maximum yield of undecylenic acid methyl ester was obtained at 500°C. nih.gov
Olefin Metathesis for Chain Scission and Re-arrangement
Olefin metathesis is a powerful synthetic tool that involves the redistribution of alkene bonds. sigmaaldrich.com This reaction, catalyzed by transition metal complexes, typically ruthenium-based catalysts like Grubbs' catalysts, allows for the cutting and rearranging of carbon-carbon double bonds. organic-chemistry.orgnumberanalytics.com These catalysts are known for their tolerance to a variety of functional groups, making them suitable for complex molecules like this compound and its derivatives. sigmaaldrich.comorganic-chemistry.org
Ring-closing metathesis (RCM) is an intramolecular variant of olefin metathesis used to synthesize unsaturated cyclic compounds. numberanalytics.comwikipedia.org The reaction involves the joining of two terminal alkene groups within the same molecule to form a cyclic alkene and a volatile byproduct, usually ethylene. wikipedia.orgyoutube.com The removal of ethylene from the reaction mixture helps to drive the equilibrium towards the formation of the cyclic product. sigmaaldrich.comorganic-chemistry.org
RCM is a versatile reaction capable of forming rings of various sizes, from 5-membered rings up to large macrocycles of 90 members or more. organic-chemistry.orgwikipedia.org The stereoselectivity (E/Z isomer formation) of the resulting cycloalkene depends on factors such as ring strain and the specific catalyst used. wikipedia.org For the application of RCM to a derivative of this compound, the molecule would first need to be functionalized to contain two terminal alkene groups. The RCM reaction would then facilitate the formation of a new carbon-carbon double bond, creating a cyclic structure. youtube.com The process proceeds through a key metallacyclobutane intermediate. organic-chemistry.orgwikipedia.org
Cross-Metathesis for Novel Monomers
Olefin metathesis, a powerful carbon-carbon bond-forming reaction, has been effectively applied to this compound to generate new and valuable monomers. Cross-metathesis involves reacting the double bond of the fatty acid ester with another olefin, effectively cleaving and reforming the bonds to produce new unsaturated molecules.
Research has demonstrated the successful cross-metathesis of methyl ricinoleate with methyl acrylate. nih.gov This reaction has been optimized using various second-generation metathesis catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, to produce value-added chemical intermediates sustainably. chemistryviews.orgnih.gov Furthermore, modifying the hydroxyl group prior to metathesis opens pathways to other important molecules. For instance, derivatized methyl ricinoleate can undergo ring-closing metathesis (RCM) followed by cross-metathesis to yield valuable polyamide precursors. chemistryviews.org These transformations underscore the potential of methyl ricinoleate as a bio-based source for monomers crucial to the polymer industry. chemistryviews.orgrsc.org
Table 1: Cross-Metathesis Reactions of this compound Derivatives
| Reactant 1 | Reactant 2 | Catalyst Type | Product Type | Reference |
|---|---|---|---|---|
| This compound | Methyl acrylate | Second-generation metathesis initiators | Value-added chemical intermediates | nih.gov |
| Derivatized this compound | Self-Reaction (RCM) then Cross-Metathesis | Ruthenium-based | Polyamide precursors | chemistryviews.org |
Synthesis of Novel Heterocyclic and Complex Organic Derivatives
The functional handles on this compound also allow for its conversion into complex molecules, including various heterocyclic compounds, through multi-step synthetic pathways.
Pyrazole (B372694) Fatty Ester Derivatives via Sonochemical Approaches
A novel, high-yield synthesis of pyrazole fatty esters utilizes this compound as the foundational material. The process begins with the conversion of the starting ester into an intermediate, methyl 10,12-dioxostearate. This intermediate is then reacted with various hydrazines in water under ultrasonic irradiation. The use of sonochemistry is critical, as it facilitates the reaction of the water-insoluble fatty ester, leading to the formation of the corresponding pyrazole derivatives in yields of 75-90% at 60°C. This method represents an efficient and greener alternative to traditional organic solvent-based syntheses.
Table 2: Sonochemical Synthesis of Pyrazole Fatty Ester Derivatives
| Starting Material | Key Intermediate | Reagents | Conditions | Product |
|---|---|---|---|---|
| This compound | Methyl 10,12-dioxostearate | Hydrazine hydrate | Ultrasonic irradiation (20 KHz), H₂O, 60°C | Pyrazole fatty ester |
| This compound | Methyl 10,12-dioxostearate | Phenylhydrazine | Ultrasonic irradiation (20 KHz), H₂O, 60°C | N-Phenyl pyrazole fatty ester |
1,2,3-Triazole Derivatives via Click Chemistry
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust method for synthesizing 1,2,3-triazole derivatives from this compound. researchgate.netnih.govnih.gov The synthetic strategy involves the chemical modification of the fatty ester to introduce either an azide or an alkyne functionality, which can then participate in the cycloaddition reaction.
A common route involves converting the C-12 hydroxyl group into an azide. For instance, mesylation of the hydroxyl group followed by substitution with sodium azide yields the key intermediate, methyl 12-azidooctadec-9-enoate. nih.gov This azido-derivative can then be "clicked" with a variety of terminal alkynes in the presence of a copper(I) catalyst to generate a diverse library of 1,4-disubstituted 1,2,3-triazole-containing lipid molecules. This modular approach allows for the creation of complex structures with potential applications in materials science and medicinal chemistry. nih.govresearchgate.net
Table 3: Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry
| Key Intermediate | Reaction Type | Co-reactant | Catalyst System | Product Class |
|---|---|---|---|---|
| Methyl (Z)-12-azidooctadec-9-enoate | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkynes (various) | Copper(I) source (e.g., CuI) | 1,4-Disubstituted 1,2,3-triazole fatty esters |
Amino-substituted Phenolipid Conjugates
Novel amino-substituted phenolipid conjugates have been synthesized from this compound. The synthesis first requires the preparation of (Z)-methyl-12-aminooctadec-9-enoate from the parent ester via a four-step procedure. This key amino-ester intermediate is then coupled with various substituted aromatic phenolic acids, such as derivatives of cinnamic acid and vanillic acid. This amide bond formation results in novel phenolipid structures, which have been characterized by spectroscopic methods including FT-IR, NMR, and mass spectrometry.
Table 4: Synthesis of Amino-substituted Phenolipid Conjugates
| Key Intermediate | Coupling Partner | Resulting Conjugate Class | Characterization Methods |
|---|---|---|---|
| (Z)-methyl-12-aminooctadec-9-enoate | Cinnamic acid-based phenolic acids | Cinnamic acid-phenolipid conjugates | FT-IR, ¹H NMR, ¹³C NMR, ESI-MS, HRMS |
| (Z)-methyl-12-aminooctadec-9-enoate | Vanillic acid | Vanillic acid-phenolipid conjugate | FT-IR, ¹H NMR, ¹³C NMR, ESI-MS, HRMS |
| (Z)-methyl-12-aminooctadec-9-enoate | Caffeic acid | Caffeic acid-phenolipid conjugate | FT-IR, ¹H NMR, ¹³C NMR, ESI-MS, HRMS |
| (Z)-methyl-12-aminooctadec-9-enoate | Gallic acid | Gallic acid-phenolipid conjugate | FT-IR, ¹H NMR, ¹³C NMR, ESI-MS, HRMS |
Enzymatic Biotransformations and Biocatalysis Research
Kinetics and Mechanism of Enzymatic Hydrolysis of Methyl (Z)-12-Hydroxyoctadec-9-enoate
The enzymatic hydrolysis of this compound, commonly known as methyl ricinoleate (B1264116), is a key process for the production of high-purity ricinoleic acid. This process is preferred over traditional chemical hydrolysis as it avoids the formation of byproducts like estolides and can be carried out under milder conditions. researchgate.netnih.gov
Candida antarctica lipase (B570770) B (CALB) is a widely utilized and highly effective biocatalyst for the hydrolysis of methyl ricinoleate. researchgate.netnih.gov CALB is known for its high stability, broad substrate spectrum, and efficiency in various reactions, including hydrolysis and esterification. ugm.ac.idmdpi.com It is a monomeric protein belonging to the α/β-hydrolase fold family and, notably, lacks the "lid" structure that covers the active site in many other lipases. mdpi.com
For enhanced stability and reusability, CALB is often immobilized on various support materials. A study involving the immobilization of CALB on a silica-lignin hybrid matrix confirmed the effective attachment of the enzyme to the support surface through methods like Fourier Transform Infrared Spectroscopy (FTIR). nih.gov The FTIR spectrum of the lipase shows characteristic signals for –OH, –NH, C–H, and amide I, II, and III bands, which can be observed in the immobilized system, confirming its presence. nih.gov While immobilization enhances thermal and chemical stability, it can sometimes lead to a lower affinity for the substrate, as indicated by an increase in the Michaelis-Menten constant (Kₘ). For instance, the Kₘ of native CALB for p-nitrophenyl palmitate (p-NPP) was found to be 3.24 ± 0.39 mM, which increased to 4.36 ± 0.32 mM after immobilization on a silica-lignin matrix. mdpi.com
The efficiency of the enzymatic hydrolysis of this compound is significantly influenced by various reaction parameters. A detailed kinetic analysis has identified the optimal conditions for achieving maximum conversion using Candida antarctica Lipase B. researchgate.netnih.gov
The key parameters optimized include reaction time, temperature, enzyme concentration, and the ratio of buffer to substrate. Research has demonstrated that a maximum conversion of 98.5% can be achieved under the following optimal conditions:
Reaction Time: 6 hours researchgate.netnih.gov
Temperature: 60°C researchgate.netnih.gov
Enzyme Concentration: 4% (w/w of substrate) researchgate.netnih.gov
Buffer to Methyl Ricinoleate Ratio: 2:1 (v/w) researchgate.netnih.gov
Studies have shown a clear correlation between these parameters and the conversion rate. For example, increasing the reaction temperature from 40°C to 60°C led to a significant increase in conversion from 81.1% to 98.5%. researchgate.net However, a further increase to 70°C resulted in a decrease in conversion to 87.9%, likely due to thermal denaturation of the enzyme. researchgate.net Similarly, the concentration of the enzyme plays a crucial role, with the 4% concentration providing the best results in the studied range. researchgate.netnih.gov
| Temperature (°C) | Conversion (%) |
|---|---|
| 40 | 81.1 |
| 50 | 90.5 |
| 60 | 98.5 |
| 70 | 87.9 |
To better understand and predict the behavior of the enzymatic hydrolysis of this compound, kinetic models have been developed. The hydrolysis reaction catalyzed by Candida antarctica Lipase B has been successfully described by a first-order reversible reaction kinetic model. researchgate.netnih.gov
This model provides a good agreement between the experimental data and the predicted values for the conversion of methyl ricinoleate over time. researchgate.net The kinetic analysis also allows for the determination of important thermodynamic parameters. By fitting the experimental data to the Arrhenius equation, the activation energy for the forward reaction (hydrolysis) was calculated to be 14.69 kJ·mol⁻¹. nih.govwur.nl This value provides insight into the temperature dependence of the reaction rate constant. The model and its derived parameters are crucial for the design and scale-up of bioreactors for the industrial production of ricinoleic acid. researchgate.net
Enzymatic Derivatization beyond Hydrolysis
Beyond hydrolysis, this compound serves as a substrate for other significant enzymatic transformations, leading to the synthesis of value-added products like epoxides and polymers.
The double bond in this compound can be converted to an epoxide group through a chemoenzymatic process. Lipases, such as the immobilized form of Candida antarctica Lipase B (often commercialized as Novozym 435), are effective catalysts for this reaction. nih.govwur.nl The process typically involves the lipase catalyzing the in-situ formation of a peracid from a carboxylic acid and hydrogen peroxide; the peracid then acts as the oxidizing agent to epoxidize the double bond. wur.nl
Interestingly, research has shown that the addition of a separate carboxylic acid, like lauric acid, is not always necessary. nih.govwur.nl The lipase can catalyze the hydrolysis of a small fraction of the this compound to its corresponding carboxylic acid (ricinoleic acid), which then forms the peroxy acid needed for epoxidation. wur.nl This can lead to high conversion rates. For instance, in the epoxidation of unsaturated fatty acid methyl esters using Novozym 435 and hydrogen peroxide, conversions higher than 99% have been achieved at 45°C. wur.nl
A study on the enzymatic epoxidation of castor oil, the natural source of ricinoleate, provided quantitative data on the reaction's efficiency.
| Reaction System | Conversion (%) | Oxirane Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Enzymatic epoxidation without acrylic immobilization | 45 | 10 | 22 |
| Enzymatic epoxidation with acrylic immobilization | 50 | 1 | 2 |
The presence of both a hydroxyl group and an ester group makes this compound and its parent acid, ricinoleic acid, excellent monomers for enzymatic polymerization. Lipases can catalyze the polycondensation of these monomers to produce biodegradable polyesters, known as polyricinoleates (PR). researchgate.net
This enzymatic approach is advantageous as it proceeds under mild temperatures compared to thermochemical methods and avoids the use of potentially harmful organic solvents or metal catalysts. For example, high-molecular-weight polyricinoleate can be synthesized from ricinoleic acid using an immobilized lipase. Furthermore, methyl epoxyricinoleate, derived from the epoxidation of methyl ricinoleate, has been successfully polymerized using various lipases, including immobilized lipase from Burkholderia cepacia, to yield poly(epoxyricinoleate) with a weight average molecular weight (Mw) as high as 272,000. researchgate.net
The self-polymerization of ricinoleic acid can also occur as a side reaction during other lipase-catalyzed reactions, such as esterification, highlighting the molecule's propensity to form oligomers and polymers under enzymatic catalysis. mdpi.com
Analytical and Spectroscopic Characterization in Research on Methyl Z 12 Hydroxyoctadec 9 Enoate
Chromatographic Techniques for Purity and Composition Analysis
Chromatography is essential for separating methyl (Z)-12-hydroxyoctadec-9-enoate from complex mixtures, such as the fatty acid methyl esters (FAMEs) derived from castor oil, and for analyzing its reaction products. medchemexpress.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Content and Pyrolysis Products
Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for analyzing this compound. It is used to determine the ester content in methylated castor oil, where it is the principal component, often constituting about 90% of the fatty acids. researchgate.netiiste.org In GC analysis of FAMEs from Ocimum gratissimum leaf extract, this compound (as ricinoleic acid methyl ester) was identified with a retention time of 25.308 minutes, eluting before the corresponding carboxylic acid. iosrjournals.org For trace-level detection, such as identifying dehydrated castor oil in art materials, the hydroxyl group of the methyl ester is often silylated before GC-MS analysis to improve volatility and detection. hrgc.eu
GC-MS is also a powerful tool for analyzing the products of pyrolysis, a thermal decomposition process. Studies on the pyrolysis of this compound reveal how factors like heating rate influence the distribution of resulting compounds. Fast pyrolysis at high temperatures (e.g., 550 °C) primarily cleaves the C11–C12 bond, favoring the formation of undecylenic acid methyl ester and heptanal (B48729). mdpi.com In contrast, slow pyrolysis results in a higher proportion of dehydration products and unreacted ester. mdpi.com
Table 1: Main Product Distribution from Pyrolysis of this compound at 550°C
| Heating Rate | Unreacted this compound (%) | Heptanal (%) | Undecylenic acid methyl ester (%) | Dehydration Products (%) |
| Fast Pyrolysis | 20.23 | 28.51 | 35.19 | 1.83 |
| Slow Pyrolysis (20 °C/min) | 42.30 | 11.23 | 12.08 | 13.72 |
| Slow Pyrolysis (5 °C/min) | 56.95 | 5.86 | 6.44 | 16.84 |
| Data sourced from a study on product distribution from pyrolysis of methyl ricinoleate (B1264116). mdpi.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis and purification of fatty acid methyl esters. While specific, detailed HPLC methods for this compound are not extensively documented in the provided research, reverse-phase (RP) HPLC methods are commonly used for similar compounds. sielc.com For instance, an RP-HPLC method for the related compound methyl (9Z)-octadec-9-enoate uses a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This type of method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Furthermore, HPLC with diode-array detection is used to separate and quantify oxidation products of unsaturated fatty acid esters, such as hydroperoxides, hydroxydienes, and ketodienes, which can be secondary products in samples containing this compound. researchgate.net
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The ¹H NMR spectrum of this compound shows characteristic signals that confirm its structure. researchgate.netresearchgate.net Key resonances include a triplet at approximately 0.88 ppm corresponding to the terminal methyl group (CH₃), a multiplet around 3.6 ppm for the proton on the hydroxyl-bearing carbon (CH-OH), and a singlet around 3.67 ppm for the methyl ester protons (-OCH₃). The olefinic protons of the cis double bond (-CH=CH-) typically appear as a multiplet around 5.4 ppm. researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation by identifying each unique carbon atom in the molecule. mdpi.com
Table 2: Characteristic ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Atom(s) | Chemical Shift (ppm) |
| Carboxylate Carbon (–COO–) | 174.37 |
| Olefinic Carbons (–CH=CH–) | 125.26 and 133.38 |
| Hydroxyl-bearing Carbon (CHOH) | 71.52 |
| Methylene (B1212753) Carbons (–CH₂–) | 22.65–36.87 |
| Terminal Methyl Carbon (–CH₃) | 14.2 |
| Data sourced from the characterization of synthesized methyl ricinoleate. mdpi.com |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present in this compound. mdpi.comresearchgate.netresearchgate.net The spectrum displays several characteristic absorption bands that verify the molecule's structure.
Table 3: Key FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Hydroxyl (O-H) | 3650–3100 (broad) | O-H stretching vibration from the secondary alcohol. mdpi.comresearchgate.net |
| Olefinic C-H | 3007 | =C-H stretching vibration of the cis double bond. mdpi.com |
| Ester Carbonyl (C=O) | ~1740 | C=O stretching vibration of the methyl ester group. mdpi.com |
| C-H (Methyl) | 1457–1436 | C-H bending of the methyl group. mdpi.com |
| Ester C-O | ~1171 | C-O stretching vibration of the ester. mdpi.com |
| Secondary Alcohol C-O | 1121 and 1080 | C-O stretching vibration of the secondary alcohol. mdpi.com |
The presence of the broad hydroxyl band, the sharp ester carbonyl peak, and the olefinic C-H peak are definitive indicators of the successful synthesis or isolation of this compound. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides the molecular weight and crucial information about the structure through fragmentation patterns. The electron ionization (EI) mass spectrum of this compound (molecular weight: 312.5 g/mol ) shows a characteristic fragmentation pattern. iosrjournals.orgnih.gov
The molecular ion peak [M]⁺ at m/z 312 is often weak or absent in EI-MS. iosrjournals.org Key fragmentation pathways include:
Loss of a methoxy (B1213986) group (-OCH₃): A peak at m/z 281.
Loss of water (H₂O) from the hydroxyl group: A peak at m/z 294. iosrjournals.org
Cleavage adjacent to the hydroxyl group: The C11-C12 bond cleavage is a significant fragmentation, leading to characteristic ions. mdpi.com
McLafferty rearrangement: This is a common fragmentation for esters.
Cleavage at the double bond.
A detailed analysis of the fragmentation pattern helps distinguish it from other isomeric fatty acid esters. iosrjournals.org Tandem mass spectrometry (MS-MS) can be used for more detailed structural analysis, where the [M+H]⁺ precursor ion (m/z 313.27) is fragmented to produce ions at m/z 295.2 (loss of water), 281.2, and 263.2. nih.gov
Table 4: Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Identity/Origin |
| 294 | [M - H₂O]⁺ |
| 281 | [M - OCH₃]⁺ |
| 264 | Loss of terminal methyl group and addition of H. iosrjournals.org |
| 222 | Further fragmentation. iosrjournals.org |
| 198 | Fragmentation ion. massbank.eu |
| 166 | Fragmentation ion. massbank.eu |
| 157 | Cleavage of the C8-C9 bond. iosrjournals.org |
| 55 | Common alkyl fragment, often a base peak. iosrjournals.org |
Advanced Characterization for Polymer Properties
The development of polymeric materials from this compound necessitates a thorough characterization of their macromolecular features and thermal behavior. This is essential for establishing structure-property relationships and ensuring their suitability for specific applications, which range from elastomers to biodegradable plastics. google.commedchemexpress.com
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. This information is critical as it significantly influences the mechanical and physical properties of the resulting material.
In the synthesis of polyesters from this compound, GPC is employed to measure key parameters such as the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI provides an indication of the breadth of the molecular weight distribution.
Research has shown that the molecular weight of poly(ricinoleic acid) synthesized from methyl ricinoleate can be controlled by varying reaction conditions such as temperature, time, and catalyst type. For instance, studies have reported the synthesis of poly(ricinoleic acid) with molecular weights ranging from approximately 4,000 to over 30,000 g/mol . researchgate.netnih.gov The molecular weight of these polymers is a key factor in determining their application, with higher molecular weights generally leading to materials with enhanced mechanical strength. google.com
Table 1: GPC Data for Poly(ricinoleic acid) Synthesized from this compound
| Sample | Synthesis Method | Mw (g/mol) | Reference |
|---|---|---|---|
| PRA1triglyc | Self-catalyzed melt polycondensation | ~6,900 | researchgate.net |
| PRAstriglyc 2 | Self-catalyzed melt polycondensation | ~12,000 | researchgate.net |
| PRAstriglyc 3 | Self-catalyzed melt polycondensation | ~17,000 | researchgate.net |
| PRAstriglyc 4 | Self-catalyzed melt polycondensation | ~30,000 | researchgate.net |
| PRA | Tin (II) 2-ethylhexanoate (B8288628) catalyzed | ~4,000 | nih.gov |
Thermal analysis techniques are indispensable for evaluating the thermal stability, decomposition behavior, and transitional properties of polymers derived from this compound. The two most common techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides crucial information about the thermal stability of the polymer, including the onset of decomposition and the temperature at which maximum degradation occurs. For polyesters derived from methyl ricinoleate, TGA studies have indicated good thermal stability, with decomposition temperatures typically above 300°C. researchgate.netresearchgate.net This high thermal stability is a desirable characteristic for many material applications.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers, DSC can determine the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It can also identify melting temperatures (Tm) and crystallization temperatures (Tc) in semi-crystalline polymers.
For polyurethanes derived from methyl ricinoleate-based polyols, DSC has been used to determine glass transition temperatures, which were found to be below -60°C, indicating that these materials are in a rubbery state at room temperature and suitable for applications requiring flexibility. researchgate.net The low Tg is attributed to the presence of dangling side chains in the polymer structure, which act as internal plasticizers. researchgate.net
Table 2: Thermal Properties of Polymers Derived from this compound
| Polymer Type | Analysis Technique | Parameter | Value (°C) | Reference |
|---|---|---|---|---|
| Poly(ricinoleic acid) | TGA | Decomposition Onset | ~350 | researchgate.net |
| Polyurethane from ricinoleate-based polyol | DSC | Glass Transition (Tg) | < -60 | researchgate.net |
Sustainability and Environmental Research Aspects
Integration of Methyl (Z)-12-Hydroxyoctadec-9-enoate in Biorefinery Frameworks
Biorefining is the sustainable processing of biomass into a wide range of marketable products and energy. ieabioenergy.com Castor oil is a prime candidate for such frameworks due to its non-edible nature, high yield, and unique chemical composition. psecommunity.orgmdpi.com
Valorization of Castor Oil for Renewable Chemicals and Materials
The valorization of castor oil is a cornerstone of modern biorefineries, transforming a renewable feedstock into a plethora of valuable products. semanticscholar.orgresearchgate.net The primary component of castor oil, ricinoleic acid (accounting for up to 90%), is the precursor to this compound, also known as methyl ricinoleate (B1264116). scispace.com The conversion is typically achieved through transesterification with methanol (B129727). jst.go.jp
Methyl ricinoleate itself is a crucial intermediate. scispace.com Through pyrolysis (thermal cracking), it yields undecylenic acid (or its methyl ester) and heptaldehyde, which are vital building blocks for polymers (like Polyamide 11), pharmaceuticals, and fragrances. researchgate.netgychbjb.com Further chemical modifications of methyl ricinoleate, such as hydrogenation, epoxidation, and polymerization, lead to a diverse array of bio-based products including lubricants, plasticizers, surfactants, and coatings. acs.orgresearchgate.netresearchgate.net This versatility establishes castor oil, via its methyl ester, as a significant renewable resource for the chemical industry, offering a green alternative to petroleum-based chemicals. semanticscholar.orginfona.pl
A conceptual biorefinery model processing castor oil can be designed to produce both high-value biochemicals and biofuels, enhancing economic viability. researchgate.net For instance, a facility could process 80,000 tonnes per year of castor oil, dedicating half to biodiesel production and the other half to biochemicals like polyamides, sustained by the high-value products. researchgate.net
Circular Economy Principles in this compound Production
The production of this compound aligns well with the principles of a circular economy, which aims to minimize waste and maximize resource utilization by design. ieabioenergy.com Biorefining is a key strategy for the circular economy, enabling the use of renewable biomass and the recycling of process residues. ieabioenergy.com
In the context of a castor oil biorefinery, circularity is achieved by valorizing all outputs. The primary transesterification reaction to produce methyl ricinoleate also generates glycerol (B35011) as a significant by-product. rsc.org Instead of being treated as waste, this glycerol can be purified and used in the food, pharmaceutical, and cosmetic industries, or as a chemical intermediate itself.
Advancements in Green Chemistry and Engineering for this compound Derived Products
Green chemistry principles are fundamental to improving the sustainability of chemical production. rsc.orglubrizol.com Research on this compound has focused on developing cleaner, more efficient, and less wasteful synthesis routes.
Reduction of Waste and By-product Formation
Traditional chemical processes often rely on homogeneous catalysts, which can be difficult to separate from the reaction mixture, leading to waste. Significant advancements have been made in the transesterification of castor oil to reduce waste:
Heterogeneous Catalysis: The use of solid catalysts, such as CaO-impregnated waste potato peels or layered double hydroxides, simplifies catalyst recovery and reuse, minimizing waste streams. researchgate.netaminer.org
Enzymatic Catalysis: Liquid enzymes like Eversa Transform and Resinase HT can catalyze the transesterification under mild conditions (e.g., 35°C). aidic.it While enzyme cost and activity loss upon reuse are challenges, strategies like partial reuse (mixing fresh and used enzyme) show promise for maintaining high conversion rates (over 88% FAME content) across multiple cycles. aidic.it
Process Optimization: Optimizing reaction parameters is crucial for maximizing yield and reducing by-product formation. Studies have shown that a two-step transesterification process, where glycerol is removed after the first step, can shift the reaction equilibrium to favor product formation, achieving biodiesel yields as high as 96.3%. mdpi.com
The table below summarizes various catalytic systems and their effectiveness in producing methyl ricinoleate.
| Catalyst | Methanol/Oil Molar Ratio | Temperature (°C) | Reaction Time | Yield/Content of Methyl Ester |
|---|---|---|---|---|
| Potassium Hydroxide (B78521) (KOH) | 6:1 | 60 | 2 hours | 96.90% |
| Sodium Hydroxide (NaOH) | - | 30 | 90 mins | 95.38% (Yield), 96.26% (Purity) |
| Sodium Methoxide (B1231860) | 18:1 | 35 | 4 hours | 86.4% |
| Liquid Enzyme (Eversa Transform) | 6:1 (stepwise) | 35 | 8 hours | 94.21% (1st cycle) |
Development of Energy-Efficient Processes
Reducing the energy intensity of chemical production is a key goal of green engineering. For this compound, this has been pursued through several innovative approaches:
Low-Temperature Catalysis: Enzymatic reactions operate at significantly lower temperatures (e.g., 35°C) compared to conventional methods that may run at 60-65°C, thereby saving energy. aidic.itijert.org
Supercritical Fluids: Using supercritical methanol for transesterification can dramatically shorten reaction times. One study achieved a 96.34% biodiesel yield in just 5 minutes, although this method requires high pressure and temperature (6.8 MPa and 266°C). researchgate.net
Advanced Heating Methods: Microwave-assisted pyrolysis has been shown to favor the production of target molecules like undecylenic acid methyl ester and heptanal (B48729) from methyl ricinoleate. mdpi.com This method allows for rapid and uniform heating, potentially increasing efficiency and yield compared to conventional heating. mdpi.com
Optimizing process parameters such as the molar ratio of alcohol to oil and catalyst concentration is also critical for enhancing energy efficiency by ensuring the reaction proceeds optimally without unnecessary heating or extended reaction times. ijert.orgisca.me
Research on Biodegradability of Polymeric Materials Derived from this compound
The development of biodegradable polymers is crucial for mitigating plastic pollution. Because it is derived from a natural and renewable resource and possesses functional groups amenable to polymerization, ricinoleic acid (the parent acid of this compound) is a favorable starting material for creating such polymers. acs.orgresearchgate.net
Research has demonstrated that polyesters and polyanhydrides synthesized from ricinoleic acid exhibit significant biodegradability. acs.orgnih.gov The presence of hydrolyzable ester bonds in the polymer backbone is key to their degradation. researchgate.net
Polyesters: A study involving unsaturated polyesters synthesized from ricinoleic acid, glutaric acid, and various diols showed that the resulting cross-linked polymers have promising biodegradability and hydrolytic degradation profiles, making them suitable for biomedical applications like tissue scaffolds. researchgate.net
Polyanhydrides: Polyanhydrides synthesized from ricinoleic acid half-esters were found to undergo rapid hydrolytic degradation in vitro over 10 days. nih.gov In vivo studies in rats showed that the polymer degrades into smaller ester oligomers (composed of 2-4 ricinoleic acid units), which are then further broken down into ricinoleic acid, a natural fatty acid that can be metabolized. acs.org This demonstrates the material's biocompatibility and safe degradation pathway. nih.govacs.org
The ability to create polymers with controlled degradation profiles by altering comonomer compositions makes ricinoleic acid-based materials highly attractive for applications where a defined functional lifespan is required, followed by environmentally benign degradation. researchgate.net
Q & A
Basic Question: What are the recommended methods for synthesizing methyl (Z)-12-hydroxyoctadec-9-enoate, and what analytical techniques validate its purity and structure?
Methodological Answer:
Synthesis typically involves esterification of (Z)-12-hydroxyoctadec-9-enoic acid (ricinoleic acid) with methanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize side reactions like dehydration of the hydroxyl group . Post-synthesis, purification via fractional distillation or column chromatography is critical.
For validation:
- Purity: Gas chromatography (GC) with flame ionization detection (FID) or HPLC coupled with evaporative light scattering detectors (ELSD) quantifies impurities .
- Structure: NMR (¹H and ¹³C) confirms stereochemistry (Z-configuration at C9 and R-configuration at C12) and esterification. IR spectroscopy verifies hydroxyl (≈3400 cm⁻¹) and ester carbonyl (≈1740 cm⁻¹) groups .
Basic Question: How can researchers characterize the physicochemical properties (e.g., density, melting point, and stability) of this compound?
Methodological Answer:
- Density: Use a pycnometer or digital densitometer at standardized temperatures (e.g., 20°C). Reported density is ~0.92 g/cm³ .
- Melting Point: Differential scanning calorimetry (DSC) provides precise measurement (-29°C for pure samples) .
- Stability: Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH) over 1–6 months, with HPLC monitoring degradation products (e.g., oxidation at the double bond or ester hydrolysis) .
Advanced Question: How should experimental designs be structured to investigate the compound’s stability under different environmental or biological conditions?
Methodological Answer:
Adopt a split-plot design (as in agricultural or pharmacological studies) to test multiple variables simultaneously :
- Factors: Temperature (4°C, 25°C, 40°C), pH (4.0, 7.4, 9.0), and light exposure (UV vs. dark).
- Response Variables: Degradation kinetics (HPLC quantification), radical formation (EPR spectroscopy), and ester bond hydrolysis (titration or LC-MS).
- Controls: Include inert solvents (e.g., hexane) and antioxidants (e.g., BHT) to isolate degradation pathways .
Advanced Question: What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. pro-inflammatory effects)?
Methodological Answer:
- Systematic Review Framework: Conduct a meta-analysis of in vitro and in vivo studies, prioritizing models with defined endpoints (e.g., COX-2 inhibition, cytokine profiling) .
- Confounding Variables: Assess differences in cell lines (e.g., RAW264.7 vs. THP-1), dosage (µM vs. mM), and solvent carriers (DMSO vs. ethanol), which may alter bioavailability .
- Mechanistic Studies: Use isotopic tracing (e.g., ¹³C-labeled compound) to track metabolic incorporation into prostanoid pathways, clarifying dual roles .
Advanced Question: How can researchers investigate the compound’s role in modulating lipid-mediated signaling pathways (e.g., PPARγ or NF-κB)?
Methodological Answer:
- Gene Knockdown Models: CRISPR/Cas9-edited cell lines (e.g., PPARγ⁻/− macrophages) paired with lipidomics (LC-MS/MS) identify pathway-specific metabolites .
- Dose-Response Assays: Titrate the compound (0.1–100 µM) in primary adipocytes, measuring PPARγ activation via luciferase reporter assays and NF-κB nuclear translocation via immunofluorescence .
- Data Integration: Use bioinformatics tools (e.g., STRING or KEGG) to map interactomes and validate findings against transcriptomic datasets .
Methodological Guidance: How should theoretical frameworks (e.g., lipid raft dynamics or phase behavior) be integrated into mechanistic studies?
Methodological Answer:
- Conceptual Linkage: Frame hypotheses around the compound’s amphiphilicity, predicting its integration into lipid bilayers or micelles. Use molecular dynamics simulations to model interactions with membrane proteins .
- Experimental Validation: Employ fluorescence anisotropy (e.g., DPH probes) to assess membrane fluidity changes or surface plasmon resonance (SPR) to quantify binding affinities to receptors like TLR4 .
- Theoretical-Experimental Iteration: Compare simulation-predicted partition coefficients with experimental measurements (e.g., octanol-water partitioning) to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
